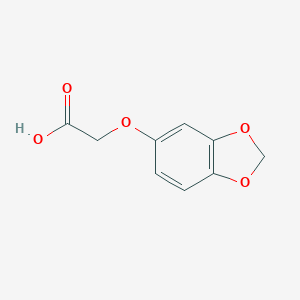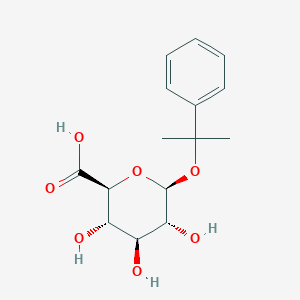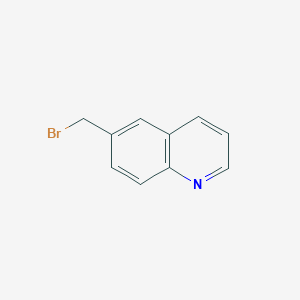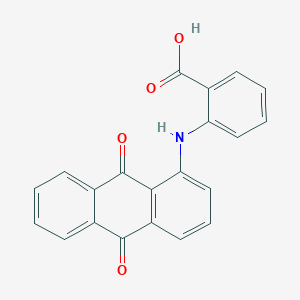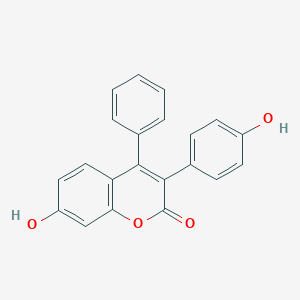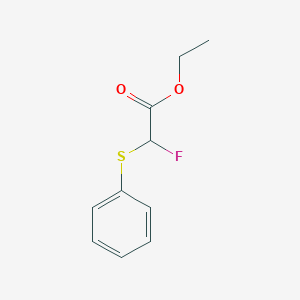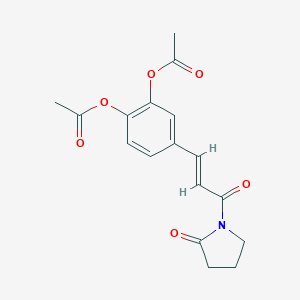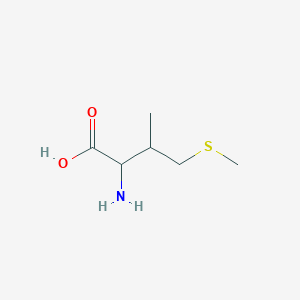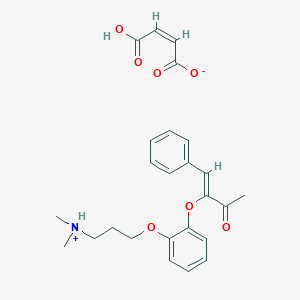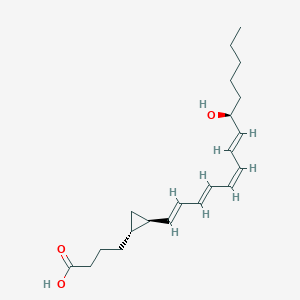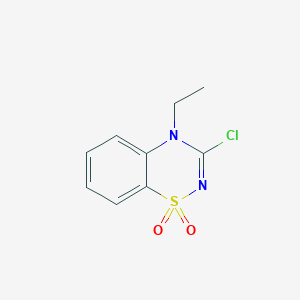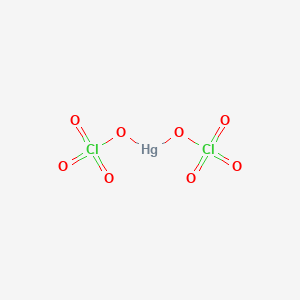
Diperchloryloxymercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a white crystalline solid that is highly toxic and corrosive. This compound has been used in various fields, including medical, environmental, and industrial research.
Applications De Recherche Scientifique
Diperchloryloxymercury has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and analytical methods.
Biology: Studied for its effects on biological systems, particularly its toxicity and interaction with biological molecules.
Medicine: Investigated for potential therapeutic uses, although its high toxicity limits its direct application.
Industry: Used in the production of other mercury compounds and in certain industrial processes requiring strong oxidizing agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diperchloryloxymercury can be synthesized by reacting mercury(II) oxide (HgO) with perchloric acid (HClO4). The reaction is typically carried out under controlled conditions to ensure safety and to obtain a pure product. The general reaction is as follows:
HgO+2HClO4→Hg(ClO4)2+H2O
The reaction is exothermic and should be conducted in a well-ventilated area with appropriate safety measures due to the toxic nature of the reactants and products.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, concentration of reactants, and reaction time, to ensure high yield and purity. The use of specialized equipment to handle toxic and corrosive chemicals is essential in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Diperchloryloxymercury undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent due to the presence of perchlorate ions.
Reduction: It can be reduced to elemental mercury under certain conditions.
Substitution: It can participate in substitution reactions where the perchlorate ions are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or zinc (Zn) in acidic conditions can be used.
Substitution: Ligands such as chloride (Cl-) or nitrate (NO3-) can replace perchlorate ions under appropriate conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds or oxides.
Reduction: Formation of elemental mercury (Hg).
Substitution: Formation of mercury compounds with different ligands, such as mercuric chloride (HgCl2) or mercuric nitrate (Hg(NO3)2).
Mécanisme D'action
The mechanism of action of diperchloryloxymercury involves its ability to act as an oxidizing agent. It can oxidize various substrates, leading to the formation of reactive intermediates. The molecular targets include sulfhydryl groups in proteins and enzymes, leading to their inactivation. The pathways involved include oxidative stress and disruption of cellular functions due to the formation of reactive oxygen species (ROS).
Comparaison Avec Des Composés Similaires
Similar Compounds
- Mercuric chloride (HgCl2)
- Mercuric nitrate (Hg(NO3)2)
- Mercuric oxide (HgO)
Comparison
Diperchloryloxymercury is unique due to the presence of perchlorate ions, which confer strong oxidizing properties. Compared to mercuric chloride and mercuric nitrate, this compound is more reactive and has different applications due to its oxidizing nature. Mercuric oxide, on the other hand, is less reactive and primarily used in different contexts.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of diperchloryloxymercury can be achieved through the reaction of mercuric oxide with chlorine gas in the presence of hydrochloric acid.", "Starting Materials": [ "Mercuric oxide", "Chlorine gas", "Hydrochloric acid" ], "Reaction": [ "Mercuric oxide is added to a reaction vessel.", "Chlorine gas is slowly introduced into the reaction vessel while stirring.", "Hydrochloric acid is added dropwise to the reaction mixture.", "The reaction mixture is stirred for several hours at room temperature.", "The resulting diperchloryloxymercury precipitate is filtered and washed with water.", "The product is dried under vacuum to yield diperchloryloxymercury." ] } | |
Numéro CAS |
7783-64-4 |
Formule moléculaire |
F4Zr |
Poids moléculaire |
167.22 g/mol |
Nom IUPAC |
zirconium(4+);tetrafluoride |
InChI |
InChI=1S/4FH.Zr/h4*1H;/q;;;;+4/p-4 |
Clé InChI |
OMQSJNWFFJOIMO-UHFFFAOYSA-J |
SMILES |
O=Cl(=O)(=O)O[Hg]OCl(=O)(=O)=O |
SMILES canonique |
[F-].[F-].[F-].[F-].[Zr+4] |
| 7616-83-3 | |
Description physique |
White solid; [Hawley] White powder; [MSDSonline] |
Synonymes |
(beta-4)-zirconiumfluoride(zrf4; (T-4)-Zirconiumfluoride; Zirconium fluoride (ZrF4), (T-4)-; ZrF4; ZIRCONIUM TETRAFLUORIDE; ZIRCONIUM(IV) FLUORIDE; ZIRCONIUM FLUORIDE; ZIRCONIUM(IV) FLUORIDE, 99.9% |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


